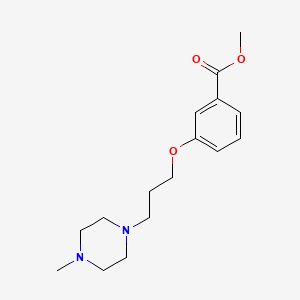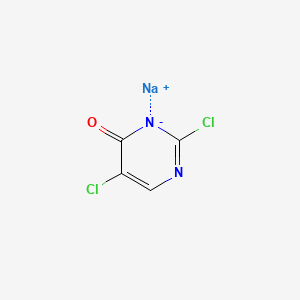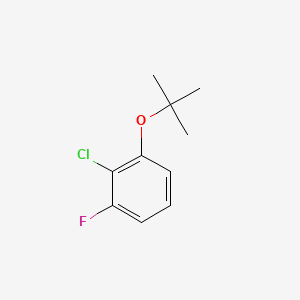
1-(tert-Butoxy)-2-chloro-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxy)-2-chloro-3-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a tert-butoxy group, a chlorine atom, and a fluorine atom attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-2-chloro-3-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3-fluorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced via an esterification reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactor systems has been reported to enhance the synthesis by providing better control over reaction parameters and reducing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(tert-Butoxy)-2-chloro-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction to remove the chlorine or fluorine atoms, leading to the formation of simpler aromatic compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde.
Applications De Recherche Scientifique
1-(tert-Butoxy)-2-chloro-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Pharmaceuticals: It is explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological targets.
Mécanisme D'action
The mechanism by which 1-(tert-Butoxy)-2-chloro-3-fluorobenzene exerts its effects involves its interaction with various molecular targets. The tert-butoxy group can undergo hydrolysis to release tert-butyl alcohol, which can further participate in biochemical pathways. The chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
1-(tert-Butoxy)-2-chloro-3-fluorobenzene can be compared with other similar compounds, such as:
1-(tert-Butoxy)-4-chlorobenzene: This compound lacks the fluorine atom, which can significantly alter its chemical properties and reactivity.
1-(tert-Butoxy)-2-fluorobenzene:
1-(tert-Butoxy)-3-chlorobenzene: This compound has the chlorine atom in a different position, which can influence its chemical behavior and interactions.
The presence of both chlorine and fluorine atoms in this compound makes it unique and potentially more versatile in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C10H12ClFO |
|---|---|
Poids moléculaire |
202.65 g/mol |
Nom IUPAC |
2-chloro-1-fluoro-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12ClFO/c1-10(2,3)13-8-6-4-5-7(12)9(8)11/h4-6H,1-3H3 |
Clé InChI |
IFMRUNQRDRXFES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C(=CC=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




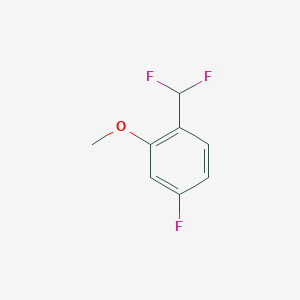
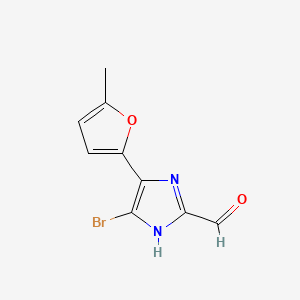

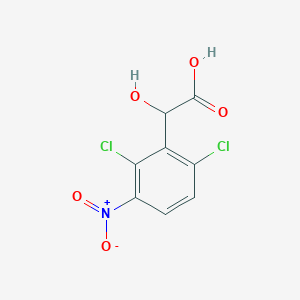
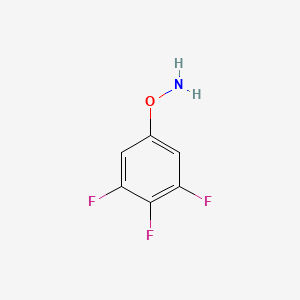
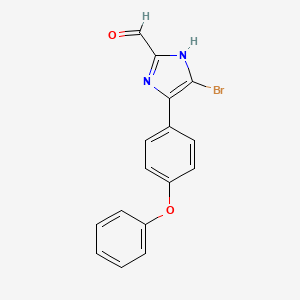
![2-Amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole](/img/structure/B15336166.png)
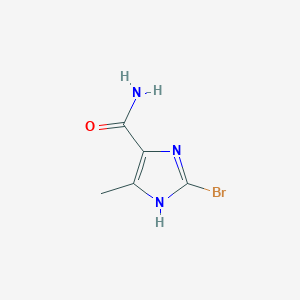
![Diethyl [Chloro(cyano)methyl]phosphonate](/img/structure/B15336175.png)
